7-Deaza-2'-deoxyguanosine
CAS No.: 86392-75-8
Cat. No.: VC0559652
Molecular Formula: C11H14N4O4
Molecular Weight: 266.25 g/mol
Purity: 95%min
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86392-75-8 |
---|---|
Molecular Formula | C11H14N4O4 |
Molecular Weight | 266.25 g/mol |
IUPAC Name | 2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8+/m0/s1 |
SMILES | C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O |
Canonical SMILES | C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O |
Introduction
Chemical Structure and Properties
7-Deaza-2'-deoxyguanosine (C11H14N4O4) is classified as a pyrrolopyrimidine compound with a molecular weight of 266.25 g/mol . The defining characteristic of this molecule is the carbon atom at position 7, replacing the nitrogen typically found in the standard guanine base. This creates a pyrrolo[2,3-d]pyrimidine ring system instead of the purine structure present in natural nucleosides.
The compound is known by several alternative names including 7-Deaza-2'-dG, 2'-Deoxy-7-deazaguanosine, 2'-Deoxy-7-carbaguanosine, and the IUPAC name 2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one . This nomenclature reflects both its structural derivation from guanosine and the key modification at position 7.
Table 1: Chemical Properties of 7-Deaza-2'-deoxyguanosine
Property | Value |
---|---|
Molecular Formula | C11H14N4O4 |
Molecular Weight | 266.25 g/mol |
Chemical Classification | Pyrrolopyrimidine |
Structure Type | Pyrrolo[2,3-d]pyrimidine |
IUPAC Name | 2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one |
Synthesis and Chemical Modifications
The synthesis and chemical modification of 7-Deaza-2'-deoxyguanosine have been extensively studied to develop specialized derivatives for various research applications. Significant progress has been made in establishing regioselective iodination protocols that allow for the preparation of both 7- and 8-iodo isomers, providing versatile intermediates for further functionalization .
Application | Benefit |
---|---|
PCR of GC-rich templates | Prevents premature termination by resolving secondary structures |
Sequencing of GC-rich regions | Reduces migration anomalies and band compressions |
Analysis of CpG islands | Facilitates investigation of important regulatory regions |
Limited template scenarios | Enhances results when working with small amounts of poor-quality DNA |
Commercial sequencing kits | Incorporated by manufacturers to improve performance with difficult templates |
Thermodynamic Effects on DNA Stability
The incorporation of 7-deaza nucleosides into DNA duplexes introduces significant alterations to thermodynamic stability. While the search results primarily discuss 7-deaza-2'-deoxyadenosine rather than 7-deaza-2'-deoxyguanosine, the principles and patterns observed provide valuable insights into how these modifications generally affect DNA duplex thermodynamics.
Studies utilizing UV melting techniques and differential scanning calorimetry (DSC) have evaluated the relative contributions of enthalpy and entropy to the thermodynamic stability of DNA containing 7-deaza modifications . The replacement of the electronegative N7 atom with an electropositive C-H group in the major groove fundamentally alters the electrostatic properties of the DNA, influencing its interactions with water molecules and cations.
In research examining 7-deaza-dA substitution in the Dickerson–Drew dodecamer (DDD), a significant destabilization was observed with the predominant contribution arising from unfavorable enthalpy changes . This unfavorable enthalpy likely results from less effective stacking interactions in the modified duplex. The modification was also accompanied by a substantial reduction in the release of water molecules and cations from the 7-deaza-modified DNA structure .
Table 3: Thermodynamic Parameters for DNA Duplexes with 7-deaza-dA Substitution
NaCl Concentration (mM) | ΔΔH (kcal/mol) | ΔΔG° (kcal/mol) | Δ(TΔS) (kcal/mol) | ΔΔnNa+ | ΔΔnw |
---|---|---|---|---|---|
Substitution of dA6 with 7-Deaza-dA in DDD (DDD-1 Minus DDD) | |||||
10 | 40.0 | 2.3 | 37.7 | 0.9 | 19.0 |
100 | 35.5 | 5.1 | 30.4 | 0.7 | 15.0 |
Substitution of dA5 with 7-Deaza-dA in DD (DD-1 Minus DD) | |||||
10 | 23.7 | 1.8 | 21.9 | 0.7 | 13.0 |
100 | 18.2 | 2.5 | 15.7 | 0.4 | 8.0 |
At 20°C, the ΔΔG value decreased by 3.7 kcal/mol for the DDD-1 (with 7-deaza-dA) and by 2.2 kcal/mol for DD-1, with the major contributor being the enthalpy term, which dropped by 37.8 kcal/mol for DDD-1 and 20.9 kcal/mol for DD-1 . The differential ΔΔH values observed at different salt concentrations suggest the presence of heat capacity effects, with heat capacity values of 0.8 kcal/K·mol for DDD and -0.08 kcal/K·mol for DDD-1 .
While these specific results pertain to 7-deaza-dA, similar thermodynamic principles likely apply to 7-deaza-dG substitutions, with modifications to the specific parameters based on the respective base-pairing and stacking interactions involved.
Structural Impacts on DNA Conformation
The integration of 7-deaza-2'-deoxyguanosine and its derivatives into DNA can produce various effects on the structural conformation of the resulting duplexes. The precise nature and magnitude of these effects depend significantly on the position of substitution and the characteristics of any additional modifications.
Research has demonstrated that 8-substituted 7-deaza-2′-deoxyguanosines typically destabilize canonical DNA with antiparallel strand (aps) orientation as well as DNA with parallel strand (ps) orientation . This destabilization likely results from steric hindrance introduced by bulky substituents at position 8, which interferes with normal base stacking patterns and disrupts the regular helical structure of the DNA duplex.
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